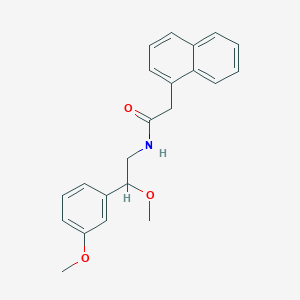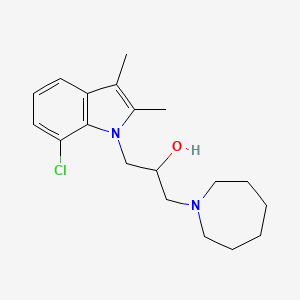
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Applications De Recherche Scientifique
Chemical Synthesis and Antioxidant Activity
The chemical synthesis of novel compounds with potential antioxidant activities has been explored through various research methodologies. One study focused on the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids, highlighting the role of different functional groups in enhancing antioxidant activities. This study indicates that the structural manipulation of chemical compounds, akin to the base structure of 1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol, can result in significant antioxidant properties, emphasizing the importance of chemical innovation in developing therapeutic agents with potential antioxidant benefits (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).
Structural and Molecular Analysis
Research has also been directed towards understanding the structural and molecular characteristics of similar compounds. For instance, the X-ray diffraction data of related compounds provide insights into the crystalline structures, which are crucial for determining the physical and chemical properties essential for various applications, including pharmaceuticals and material science (M. Macías, J. Henao, L. M. Acosta, & A. Palma, 2011).
Generation of Structurally Diverse Libraries
The generation of a structurally diverse library of compounds through alkylation and ring closure reactions demonstrates the vast potential of chemical synthesis in producing a wide array of compounds for screening in pharmaceutical research. Such methodologies enable the exploration of novel therapeutic agents by altering structural elements to achieve desired biological activities (G. Roman, 2013).
Formation of Benzazepines from Indoles
The formation of benzazepines from indoles via ring expansion with dimethyl acetylenedicarboxylate, confirmed by X-ray structure determination, showcases the intricate chemical reactions that lead to novel heterocyclic compounds. This research area opens pathways to synthesizing new chemical entities with potential applications in drug discovery and development (R. Acheson, J. Bridson, & T. Cameron, 1972).
Interaction with Biological Targets
The study of the interaction of similar compounds with biological targets, such as the inhibition of fatty acid amide hydrolase, is critical for the development of new drugs. These interactions can provide insights into the therapeutic potential of compounds, including their efficacy and specificity towards certain biological pathways or diseases (J. Nakajima et al., 2012).
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethylindol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O/c1-14-15(2)22(19-17(14)8-7-9-18(19)20)13-16(23)12-21-10-5-3-4-6-11-21/h7-9,16,23H,3-6,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAUFAILCWBVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

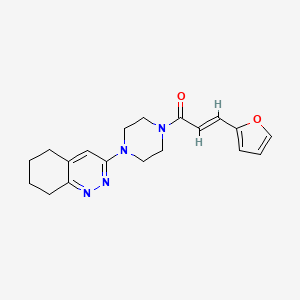

![(2-Fluoropyridin-4-yl)-[4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2610450.png)
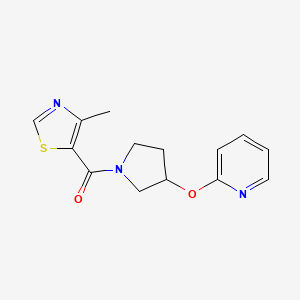
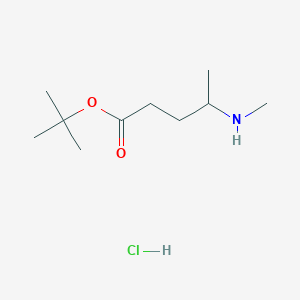
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)
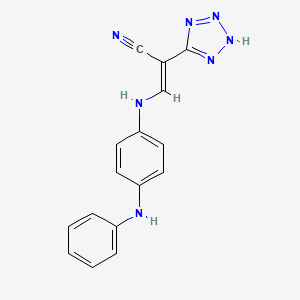

![2-[(Oxan-4-yl)amino]phenol hydrochloride](/img/structure/B2610459.png)
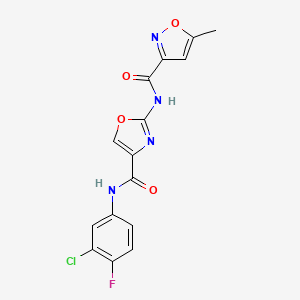
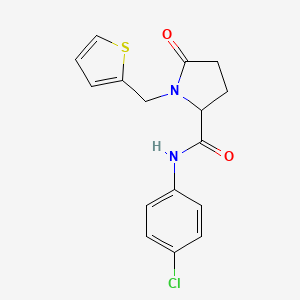
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2610462.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2610466.png)
